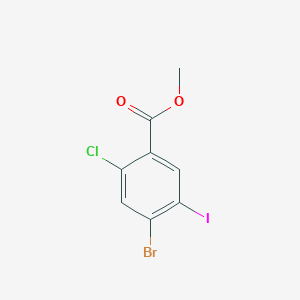
Methyl 4-bromo-2-chloro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2. It is a derivative of benzoic acid where a methyl group, a bromine atom, a chlorine atom, and an iodine atom are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine, chlorine, and iodine in the presence of a suitable catalyst.
Direct Halogenation: Another method involves the direct halogenation of 4-bromo-2-chlorobenzoic acid with iodine in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions such as high temperature and pressure are employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives, carboxylic acids.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-bromo-2-chloro-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in various organic reactions.
Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems. It can be used as a probe to study enzyme activities and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive halogen atoms.
Mecanismo De Acción
The mechanism by which Methyl 4-bromo-2-chloro-5-iodobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl 4-bromo-2-iodobenzoate: Lacks the chlorine atom.
Methyl 4-bromo-2-chlorobenzoate: Lacks the iodine atom.
Methyl 2-chloro-5-iodobenzoate: Lacks the bromine atom.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties continue to drive interest and innovation in various fields.
Propiedades
IUPAC Name |
methyl 4-bromo-2-chloro-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXGLDGHLSCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














